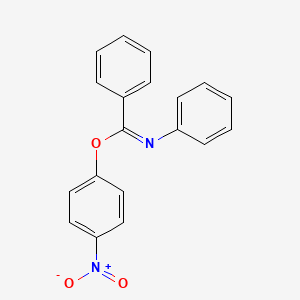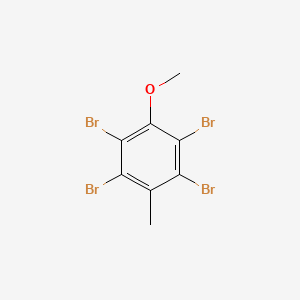
3,5-Bis(fluorosulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(fluorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H4F2O6S2 and a molecular weight of 286.231 g/mol It is characterized by the presence of two fluorosulfonyl groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(fluorosulfonyl)benzoic acid typically involves the introduction of fluorosulfonyl groups onto a benzoic acid derivative. One common method is the reaction of 3,5-dihydroxybenzoic acid with sulfur tetrafluoride (SF4) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: Oxidative transformations can lead to the formation of new compounds with altered chemical properties.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate derivatives, while reduction reactions can produce hydroxy or alkoxy derivatives .
Aplicaciones Científicas De Investigación
3,5-Bis(fluorosulfonyl)benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Bis(fluorosulfonyl)benzoic acid involves the interaction of its fluorosulfonyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This covalent modification can alter the activity, stability, or function of the target molecules, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
3-(Fluorosulfonyl)benzoic acid: A related compound with a single fluorosulfonyl group.
4-(Fluorosulfonyl)benzoic acid: Another similar compound with the fluorosulfonyl group in the para position.
1,3-Benzenedisulfonyl fluoride: A compound with two sulfonyl fluoride groups attached to a benzene ring.
Uniqueness
3,5-Bis(fluorosulfonyl)benzoic acid is unique due to the presence of two fluorosulfonyl groups in the meta positions on the benzoic acid ring. This structural feature imparts distinct chemical reactivity and properties, making it valuable for specific applications that require dual functionalization .
Propiedades
Número CAS |
3473-90-3 |
|---|---|
Fórmula molecular |
C7H4F2O6S2 |
Peso molecular |
286.2 g/mol |
Nombre IUPAC |
3,5-bis(fluorosulfonyl)benzoic acid |
InChI |
InChI=1S/C7H4F2O6S2/c8-16(12,13)5-1-4(7(10)11)2-6(3-5)17(9,14)15/h1-3H,(H,10,11) |
Clave InChI |
JVUMJYYUWBWCAE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1S(=O)(=O)F)S(=O)(=O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate](/img/structure/B11959258.png)




![Benzoic acid, 2-[(2-thienylmethylene)amino]-](/img/structure/B11959287.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11959290.png)





